molecular formula C21H31N5O3 B3796016 2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine

2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine

Cat. No.: B3796016
M. Wt: 401.5 g/mol
InChI Key: QGEMUJGHXJAEOG-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components that are significant in organic chemistry and pharmaceutical chemistry, such as the imidazo[1,2-a]pyridine and morpholine moieties . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds that are often used in the synthesis of various pharmaceuticals . Morpholine is a common organic solvent and is also used in the synthesis of various pharmaceuticals.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Morpholine can react with acids to form salts and with electrophiles to form substituted morpholines .

Mechanism of Action

The mechanism of action would depend on the specific application of your compound. Both imidazo[1,2-a]pyridines and morpholines are found in various pharmaceuticals, where they can have a wide range of mechanisms of action .

Future Directions

The future directions for research into your compound would likely depend on its potential applications. Given the presence of the imidazo[1,2-a]pyridine and morpholine moieties, it could be of interest in the field of pharmaceutical chemistry .

Properties

IUPAC Name

[3-[[(2-methyl-2-morpholin-4-ylpropyl)amino]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c1-21(2,25-9-13-29-14-10-25)16-22-15-17-19(20(27)24-7-11-28-12-8-24)23-18-5-3-4-6-26(17)18/h3-6,22H,7-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEMUJGHXJAEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1=C(N=C2N1C=CC=C2)C(=O)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine
Reactant of Route 2
Reactant of Route 2
2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine
Reactant of Route 3
2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine
Reactant of Route 4
Reactant of Route 4
2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine
Reactant of Route 5
2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine
Reactant of Route 6
Reactant of Route 6
2-methyl-2-(4-morpholinyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine

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